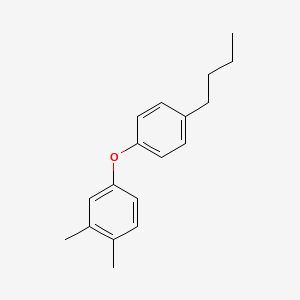

4-(4-Butylphenoxy)-1,2-dimethylbenzene

Beschreibung

4-(4-Butylphenoxy)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a butylphenoxy group and two methyl groups

Eigenschaften

Molekularformel |

C18H22O |

|---|---|

Molekulargewicht |

254.4 g/mol |

IUPAC-Name |

4-(4-butylphenoxy)-1,2-dimethylbenzene |

InChI |

InChI=1S/C18H22O/c1-4-5-6-16-8-11-17(12-9-16)19-18-10-7-14(2)15(3)13-18/h7-13H,4-6H2,1-3H3 |

InChI-Schlüssel |

DEDSSWINBTZRLV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenoxy)-1,2-dimethylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of 4-(4-Butylphenoxy)-1,2-dimethylbenzene may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs . Additionally, continuous flow reactors may be employed to improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Butylphenoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted benzene compounds.

Wissenschaftliche Forschungsanwendungen

4-(4-Butylphenoxy)-1,2-dimethylbenzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-(4-Butylphenoxy)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to neutralize free radicals and reduce oxidative stress . Additionally, its antimicrobial effects may result from its interaction with microbial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-tert-Butylphenol: An organic compound with a similar butylphenoxy group but different substitution pattern on the benzene ring.

1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: A compound with multiple butylphenoxy groups and a perylene core.

Uniqueness

4-(4-Butylphenoxy)-1,2-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butylphenoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

4-(4-Butylphenoxy)-1,2-dimethylbenzene, also known as a phenolic compound, has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with biological systems in various ways, making it a subject of interest in pharmacological and toxicological studies.

Chemical Structure

The molecular structure of 4-(4-Butylphenoxy)-1,2-dimethylbenzene can be described as follows:

- Molecular Formula : C_{15}H_{22}O

- Molecular Weight : 234.34 g/mol

- Structure : The compound features a butyl group and a dimethyl-substituted benzene ring, which may influence its biological properties.

Biological Activity Overview

Research indicates that phenolic compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The specific biological activities of 4-(4-Butylphenoxy)-1,2-dimethylbenzene have not been extensively documented; however, related compounds suggest potential mechanisms of action.

Antimicrobial Activity

Phenolic compounds have been shown to possess antimicrobial properties. For instance, studies on similar compounds indicate significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related phenolic compounds often range from 4 to 32 μg/mL against resistant strains such as MRSA and Candida albicans .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4-(4-Butylphenoxy)-1,2-dimethylbenzene | TBD | Antimicrobial (predicted) |

| Phenolic Compound A | 8 | Anti-MRSA |

| Phenolic Compound B | 16 | Antifungal |

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of any biologically active compound. Preliminary assessments indicate that many phenolic compounds exhibit low toxicity at therapeutic doses. For example, certain derivatives have shown minimal cytotoxicity in human cell lines even at concentrations exceeding their MIC values .

| Compound | Cytotoxicity (MCF-7 Cells) | Concentration (μg/mL) |

|---|---|---|

| 4-(4-Butylphenoxy)-1,2-dimethylbenzene | Low | Up to 32 |

| Phenolic Compound C | Moderate | 16 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several phenolic derivatives against Staphylococcus aureus and Candida species. Compounds with structural similarities to 4-(4-Butylphenoxy)-1,2-dimethylbenzene demonstrated promising results with MIC values indicating effective inhibition of microbial growth.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of phenolic compounds. The study highlighted that certain derivatives could significantly reduce the expression of inflammatory mediators in macrophage cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.